![molecular formula C8H8Br2N2S B14175613 3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole CAS No. 923035-97-6](/img/structure/B14175613.png)
3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two bromine atoms, an ethenyl group, and a prop-2-en-1-ylsulfanyl group attached to the pyrazole ring
準備方法
The synthesis of 3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole can be achieved through several synthetic routes. One common method involves the bromination of 1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures. The bromination process introduces bromine atoms at the 3 and 4 positions of the pyrazole ring, resulting in the formation of the desired compound.
Industrial production methods for this compound may involve large-scale bromination reactions using similar reagents and conditions, with additional steps for purification and isolation of the final product. Techniques such as recrystallization, column chromatography, or distillation may be employed to obtain the compound in high purity.
化学反応の分析
3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium methoxide, or potassium thiolate, leading to the formation of azido, methoxy, or thiolate derivatives, respectively.
Oxidation Reactions: The ethenyl and prop-2-en-1-ylsulfanyl groups can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding epoxides, sulfoxides, or sulfones.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ethenyl group to an ethyl group or the conversion of the sulfanyl group to a thiol group.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the reaction pathways involved.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific properties.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme activities, protein interactions, or cellular processes.
Medicine: The compound’s structural features make it a potential candidate for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: It can be utilized in the development of specialty chemicals, such as dyes, pigments, or catalysts, due to its unique reactivity and functional groups.
作用機序
The mechanism of action of 3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activities. The bromine atoms and the ethenyl group can participate in covalent bonding or non-covalent interactions with target molecules, while the sulfanyl group may contribute to the compound’s overall reactivity and binding affinity.
類似化合物との比較
3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole can be compared with other similar compounds, such as:
3,4-Dichloro-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole: This compound has chlorine atoms instead of bromine atoms, which may result in different reactivity and biological activities.
3,4-Dibromo-1-ethenyl-5-[(methylsulfanyl]-1H-pyrazole:
3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)oxy]-1H-pyrazole: The replacement of the sulfanyl group with an oxy group may alter the compound’s reactivity and interactions with target molecules.
These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.
特性
CAS番号 |
923035-97-6 |
|---|---|
分子式 |
C8H8Br2N2S |
分子量 |
324.04 g/mol |
IUPAC名 |
3,4-dibromo-1-ethenyl-5-prop-2-enylsulfanylpyrazole |
InChI |
InChI=1S/C8H8Br2N2S/c1-3-5-13-8-6(9)7(10)11-12(8)4-2/h3-4H,1-2,5H2 |
InChIキー |
VJVLUKHWUOJPJG-UHFFFAOYSA-N |
正規SMILES |
C=CCSC1=C(C(=NN1C=C)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14175544.png)
![2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene](/img/structure/B14175546.png)

![2-{[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14175551.png)

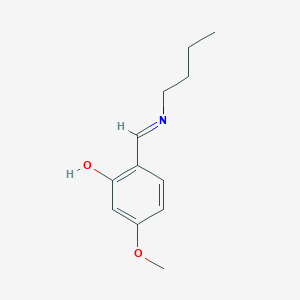
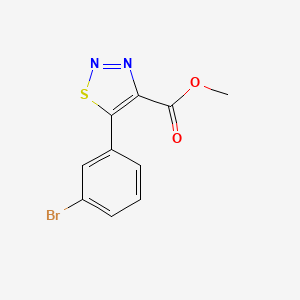
![sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]imidazo[4,5-b]pyridin-1-ide](/img/structure/B14175573.png)
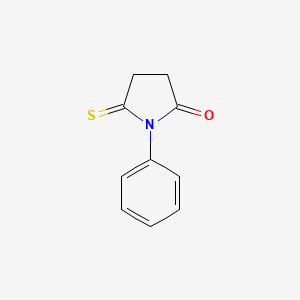
![4,4'-Bis[(undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14175581.png)

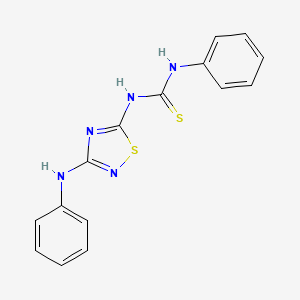
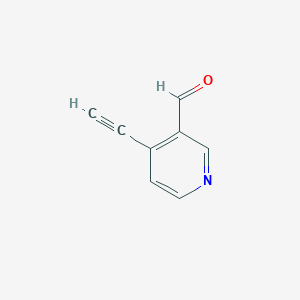
![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine](/img/structure/B14175618.png)
